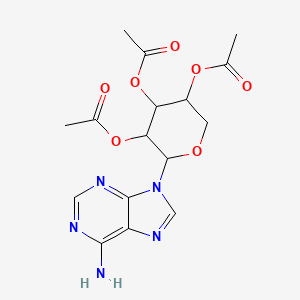
9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine: is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pentopyranosyl group, which is a five-membered sugar ring, and multiple acetyl groups. The purine base is a fundamental component of nucleic acids, making this compound of significant interest in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine typically involves the protection of the hydroxyl groups of the pentopyranosyl sugar with acetyl groups. This is followed by the coupling of the protected sugar with the purine base. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the purine base or the sugar moiety.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of the original compound, with modifications at the purine base or the sugar moiety, depending on the reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used as a probe to investigate the mechanisms of nucleic acid interactions and enzyme activities.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of antiviral and anticancer drugs, given its structural similarity to nucleotides.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. Its synthesis and modification are crucial for the development of new drugs and diagnostic tools.
作用機序
The mechanism of action of 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The acetyl groups may also play a role in modulating the compound’s bioavailability and stability.
類似化合物との比較
- 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine
- 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-2-amine
- 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-8-amine
Comparison: While these compounds share a similar core structure, the position of the acetyl groups and the specific purine derivatives can lead to differences in their chemical reactivity and biological activity. The unique arrangement of functional groups in this compound makes it particularly suitable for certain applications, such as antiviral and anticancer research, due to its ability to mimic natural nucleotides effectively.
生物活性
9-(2,3,4-Tri-o-acetylpentopyranosyl)-9H-purin-6-amine, with the CAS number 15830-77-0, is a glycosylated purine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a pentopyranosyl moiety that is tri-O-acetylated. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C16H19N5O7. The compound's structure includes a purine base linked to a sugar moiety, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O7 |
| Molecular Weight | 365.35 g/mol |
| CAS Number | 15830-77-0 |
Research indicates that glycosylated purines can exhibit various biological activities, including antiviral and anticancer properties. The acetyl groups may enhance solubility and permeability, facilitating cellular uptake.
Antiviral Activity
In studies involving viral infections, compounds similar to this compound have shown promise as inhibitors of viral replication. For example, derivatives of purine nucleosides have been effective against RNA viruses by interfering with nucleic acid synthesis.
Anticancer Activity
The structural modification through glycosylation may also confer anticancer properties. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
- Antiviral Efficacy : A study examined the effects of similar glycosylated purines on the replication of the influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls.
- Cytotoxicity Against Cancer Cells : A comparative analysis was conducted on various purine derivatives, including this compound. The compound exhibited cytotoxic effects against several cancer cell lines with IC50 values indicating potent activity.
Research Findings
Recent research has focused on the synthesis and evaluation of biological activity for compounds like this compound. Key findings include:
- Inhibition of DNA Synthesis : In vitro assays demonstrated that this compound can inhibit DNA polymerase activity, suggesting potential use as an antiviral agent.
- Cellular Uptake Studies : Investigations into cellular uptake mechanisms revealed that acetylation enhances membrane permeability, allowing for more effective intracellular concentrations.
特性
CAS番号 |
18520-81-5 |
|---|---|
分子式 |
C16H19N5O7 |
分子量 |
393.35 g/mol |
IUPAC名 |
[4,5-diacetyloxy-6-(6-aminopurin-9-yl)oxan-3-yl] acetate |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)26-10-4-25-16(13(28-9(3)24)12(10)27-8(2)23)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19) |
InChIキー |
LJUSHLYDDSZMCI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















